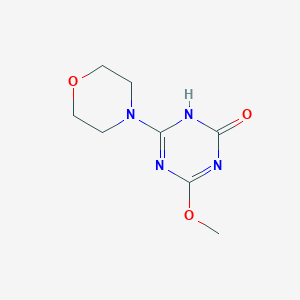

4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one

Description

4-Methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one (CAS: 361365-40-4) is a triazinone derivative with a molecular formula of C₈H₁₂N₄O₃ and a molecular weight of 212.21 g/mol . The compound features a methoxy group at position 4 and a morpholino moiety at position 6 on the 1,3,5-triazin-2-one core.

Properties

CAS No. |

361365-40-4 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O3/c1-14-8-10-6(9-7(13)11-8)12-2-4-15-5-3-12/h2-5H2,1H3,(H,9,10,11,13) |

InChI Key |

XFPBTFUSCSZBFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=O)NC(=N1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one typically involves the reaction of 2-azido-4-methoxy-6-morpholino-1,3,5-triazine with cyanoacetamide in absolute methanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process involves the formation of a triazine ring through cyclization reactions, which are facilitated by the presence of the methoxy and morpholino groups.

Industrial Production Methods

While specific industrial production methods for 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups.

Key examples :

-

Azide displacement : Reaction with cyanoacetamide replaces the azido group, forming derivatives with antibacterial potential. This occurs under reflux in ethanol/water (1:1) at 80°C for 6 hours, yielding 70–75%.

-

Morpholine substitution : The morpholino group acts as a nucleophile in reactions with electrophiles like chloro-triazines, forming dimorpholino derivatives (e.g., in Suzuki couplings) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Azide displacement | Cyanoacetamide, 80°C | Triazin-2-one derivative | 70–75% | |

| Morpholine substitution | Chloro-triazine, DMF, RT | Dimorpholino-triazine | 61–98% |

Cyclization Reactions

Microwave-assisted cyclization enhances efficiency for synthesizing fused heterocycles.

Notable pathways :

-

Thiadiazole formation : Treatment with thiourea under microwave irradiation (2–10 min) generates 1,3,5-triazin-2-thione derivatives (e.g., 8a –d ) .

-

Pyrazole integration : Reaction with hydrazine derivatives yields pyrazole-triazine hybrids, showing anticancer activity .

| Substrate | Conditions | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| Thiourea | Microwave, DMF | Thiadiazolium thiolate | 4–10 | 85–98 |

| Hydrazine hydrate | KOH, CS₂ | Pyrazole-triazine hybrids | 120 | 76–78 |

Oxidation and Reduction Reactions

The triazine ring’s oxidation state can be modulated for functional group interconversion.

Examples :

-

Oxidation : Using H₂O₂ in acetic acid converts thione groups to sulfones, enhancing solubility.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitriles to amines, enabling downstream functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introductions.

Suzuki–Miyaura coupling :

-

Reaction with aryl boronic esters (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) produces biaryl triazines. For example, coupling with 4-aminophenylboronic ester yields 9 in 45% yield .

| Boronic Ester | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 4-Aminophenyl | Pd(PPh₃)₄ | Aryl-triazine | 45 |

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Antibacterial agents : Introducing sulfonamide groups (via sulfonation) improves activity against S. aureus (MIC: 12.5 µg/mL) .

-

Kinase inhibitors : Dimorpholino-triazines exhibit dual PI3K/mTOR inhibition (IC₅₀: 10–50 nM) .

Stability and Reactivity Considerations

-

pH sensitivity : Hydrolyzes under acidic conditions (pH < 3), releasing morpholine.

-

Thermal stability : Decomposes above 180°C, limiting high-temperature applications .

This compound’s versatility in nucleophilic, cyclization, and cross-coupling reactions underpins its utility in drug discovery and materials engineering. Future research could explore photochemical reactions or biocatalytic modifications to expand its synthetic scope.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit promising anticancer properties. For instance, studies have shown that triazine-based compounds can inhibit the growth of various cancer cell lines, suggesting that 4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one may possess similar activities. The presence of the morpholine moiety enhances its bioactivity and solubility, which are critical for therapeutic efficacy .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsant agents positions it as a candidate for further research in treating seizure disorders. Preliminary studies have indicated that modifications in the triazine structure can lead to enhanced anticonvulsant activity, making it a potential lead compound for drug development .

Inhibition of Enzymatic Activity

Triazine derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, some studies have focused on their role as inhibitors of carbonic anhydrase (CA) and other enzymes linked to cancer progression and metabolic disorders . The morpholine ring may contribute to binding affinity and specificity towards these enzymes.

Agricultural Applications

4-Methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one has also been explored for its potential use in agrochemicals. Its efficacy as a herbicide or pesticide could be due to its ability to disrupt metabolic pathways in target organisms, although specific studies are still needed to validate these applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, triazine derivatives have been shown to inhibit serine hydrolase, an enzyme involved in various biological processes . The methoxy and morpholino groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Morpholino Groups: The morpholino moiety in 4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one likely enhances solubility compared to hydrophobic substituents like tert-butyl (3G11) or phenyl groups . Bis(morpholino) derivatives exhibit improved binding to kinase targets due to increased hydrogen-bonding capacity . Trifluoromethyl groups (e.g., 3G11) improve metabolic stability and membrane permeability .

Applications in Drug Development: Antiviral Activity: 3G11 inhibits HIV-1 replication by targeting the capsid protein, demonstrating that triazinones can disrupt viral assembly . Anticancer Potential: Azacitidine, a triazinone nucleoside analog, is clinically used to treat myelodysplastic syndromes by inducing DNA hypomethylation .

Agrochemical Relevance: Hydroxy-substituted triazinones like Terbutylazine-2-hydroxy are metabolites of herbicides, highlighting the environmental persistence of triazinone derivatives .

Research Findings and Data

Physicochemical Properties

- Solubility: Morpholino-containing triazinones (e.g., the target compound) are predicted to have higher aqueous solubility than analogs with aromatic or aliphatic substituents (e.g., 3G11) due to the polar morpholino group .

- Stability: Chloro-substituted triazinones (e.g., CAS 1701864-13-2) exhibit greater thermal stability, as evidenced by crystallographic studies .

Biological Activity

4-Methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one, with the molecular formula CHNO and a molecular weight of approximately 212.21 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound features a triazine core substituted with a methoxy group and a morpholine moiety. This structural configuration is significant as it influences the compound's solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 212.21 g/mol |

| CAS Number | 361365-40-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazine family. For instance, derivatives with similar structures have shown promising activity against various cancer cell lines.

- Cell Line Studies : In vitro studies have demonstrated that triazine derivatives exhibit cytotoxic effects against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The IC values for these compounds were reported to be significantly lower than those for standard treatments like Sorafenib, indicating superior efficacy in certain cases .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, some triazines have been shown to inhibit the enoyl-acyl carrier protein reductase (InhA), crucial in fatty acid biosynthesis in cancer cells .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. In studies focusing on related triazine compounds:

- Intrabacterial Metabolism : Research has indicated that certain triazines can release nitric oxide (NO•), contributing to their antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity against resistant bacterial strains .

Study 1: Anticancer Efficacy

A study evaluating various spirooxindole derivatives found that compounds incorporating triazine motifs exhibited IC values ranging from 7.2 µM to 31.3 µM against MDA-MB-231 and HepG2 cell lines. Notably, one derivative demonstrated an IC value of 7.2 µM, outperforming Sorafenib at 9.98 µM .

Study 2: Antitubercular Activity

Another investigation into triazine derivatives revealed their potential as antitubercular agents through mechanisms involving NO• release and inhibition of essential metabolic pathways in Mycobacterium tuberculosis. The optimized derivative JSF-2513 displayed significant efficacy in vitro but lacked adequate in vivo performance due to suboptimal pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.